molecular formula C14H19NO5 B2432212 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dimethoxybenzamide CAS No. 1919880-48-0

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dimethoxybenzamide

Cat. No. B2432212
CAS RN: 1919880-48-0
M. Wt: 281.308
InChI Key: RXWCSJCEJCANJT-UHFFFAOYSA-N
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Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dimethoxybenzamide” is likely to be a complex organic molecule. It appears to contain a tetrahydrofuran ring, which is a common motif in many biologically active molecules . The molecule also contains a benzamide group, which is often found in pharmaceuticals and could suggest potential bioactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring, a benzamide group, and methoxy groups. These functional groups could influence the compound’s reactivity and potential interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the tetrahydrofuran ring and the benzamide group. The hydroxy group on the tetrahydrofuran ring could potentially undergo reactions such as esterification or etherification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Studies on compounds with related structures emphasize their synthesis and characterization, providing foundational knowledge necessary for further applications. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide showcases the importance of N,O-bidentate directing groups potentially suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019). This example illustrates the chemical synthesis and structural analysis as crucial steps in leveraging compounds for specific scientific applications.

Molecular Interactions and Structure Analysis

The study on N-3-hydroxyphenyl-4-methoxybenzamide by (Sedat Karabulut et al., 2014) focused on the molecular structure and the impact of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. These insights are essential for understanding the physical and chemical behaviors of similar compounds in biological systems or catalytic processes.

Antiproliferative Activity and Potential Therapeutic Uses

Research on compounds with similar structures also explores their biological activities. For instance, the study of synthetic dihydrobenzofuran lignans for antiangiogenic activity in the CAM assay reveals potential therapeutic applications, such as inhibiting angiogenesis (S. Apers et al., 2002). These findings underscore the potential medical and pharmacological applications of compounds with related chemical structures.

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-18-11-5-3-4-10(12(11)19-2)13(16)15-8-14(17)6-7-20-9-14/h3-5,17H,6-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWCSJCEJCANJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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